molecular formula C29H28N2O5 B2649285 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 898343-17-4

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2649285
CAS No.: 898343-17-4
M. Wt: 484.552
InChI Key: FECIZTJDSCWCTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common method includes the reaction of 6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinoline with N-(2-methoxyphenyl)acetamide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like l-proline to facilitate the process . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-4-19-10-12-20(13-11-19)28(33)23-17-31(18-27(32)30-24-8-6-7-9-26(24)35-3)25-15-14-21(36-5-2)16-22(25)29(23)34/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECIZTJDSCWCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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